molecular formula C18H24N4O3 B13373310 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No.: B13373310
M. Wt: 344.4 g/mol
InChI Key: DIVODPSFLPPQMB-YBFXNURJSA-N
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Description

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an isopropoxy and methoxy group attached to a benzaldehyde moiety, and a hydrazone linkage to a pyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves multiple steps. One common approach starts with the preparation of 4-Isopropoxy-3-methoxybenzaldehyde, which can be synthesized through the reaction of 3-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting aldehyde is then reacted with 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl hydrazine under acidic conditions to form the desired hydrazone compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydrazone linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 4-Isopropoxy-3-methoxybenzoic acid.

    Reduction: 4-Isopropoxy-3-methoxybenzylamine.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions enables it to participate in oxidative stress pathways, potentially leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydrazone and pyrimidinyl moieties distinguishes it from simpler benzaldehyde derivatives and enhances its versatility in scientific research.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H24N4O3/c1-5-6-14-10-17(23)21-18(20-14)22-19-11-13-7-8-15(25-12(2)3)16(9-13)24-4/h7-12H,5-6H2,1-4H3,(H2,20,21,22,23)/b19-11+

InChI Key

DIVODPSFLPPQMB-YBFXNURJSA-N

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)OC(C)C)OC

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)OC(C)C)OC

Origin of Product

United States

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